4-Ethyl-2-fluoronitrobenzene
Description
Contextual Significance of Fluorinated Aromatic Systems in Chemical Synthesis and Reaction Mechanism Studies
The introduction of fluorine into aromatic systems dramatically alters their chemical and physical properties, a feature that has been extensively exploited in modern chemical synthesis. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the aromatic ring. numberanalytics.comlibretexts.org This modification can lead to decreased reactivity towards electrophilic substitution reactions and increased stability against oxidation. numberanalytics.comlibretexts.org
Furthermore, the presence of fluorine can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. numberanalytics.com In materials science, fluorinated aromatics are integral to the creation of high-performance polymers with enhanced thermal stability and chemical resistance. numberanalytics.comrsc.org The study of fluorinated aromatic compounds like 4-ethyl-2-fluoronitrobenzene provides valuable insights into the fundamental principles governing reaction mechanisms, including nucleophilic aromatic substitution (SNAr), where the fluorine atom can act as a leaving group. researchgate.net
Influence of Nitro and Ethyl Substituents on Aromatic Compound Reactivity and Selectivity
The reactivity and regioselectivity of a substituted benzene (B151609) ring are governed by the electronic effects of its substituents. The nitro group (-NO2) is a powerful electron-withdrawing group, both through inductive effects and resonance. libretexts.orglibretexts.org This deactivates the aromatic ring towards electrophilic attack, making it significantly less reactive than benzene itself, and directs incoming electrophiles to the meta position. libretexts.orgnumberanalytics.com Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex). numberanalytics.commsu.edu
In contrast, the ethyl group (-CH2CH3) is an alkyl group, which is generally considered to be electron-donating through an inductive effect. libretexts.org This activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. numberanalytics.com
Overview of Current Research Paradigms and Methodological Approaches for Substituted Nitrobenzenes
Substituted nitrobenzenes are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups and complex molecules. ontosight.aigoogle.com A primary transformation is the reduction of the nitro group to an amine, which opens up a vast area of chemistry for the synthesis of dyes, pharmaceuticals, and polymers. msu.eduresearchgate.net Modern research focuses on developing more efficient and selective reduction methods, including catalytic hydrogenation and electrochemical approaches, to avoid harsh conditions and improve chemoselectivity, especially in the presence of other reducible functional groups. nih.gov
Another significant area of research involves the displacement of the nitro group itself in nucleophilic aromatic substitution reactions, a synthetically useful process for forming new carbon-heteroatom or carbon-carbon bonds. acs.org Furthermore, the nitro group's activating effect is exploited in SNAr reactions where other substituents, like halogens, are displaced. msu.edu
Contemporary methodological approaches often involve the use of advanced catalytic systems, such as transition metal complexes, to achieve high yields and selectivities in coupling and substitution reactions. google.com The development of one-pot syntheses and multi-component reactions involving substituted nitrobenzenes is also a key focus, aiming to increase efficiency and reduce waste. worldscientific.comacs.org Theoretical studies, using methods like density functional theory (DFT), are increasingly employed to understand the decomposition pathways and reactivity of substituted nitrobenzenes, providing predictive insights for experimental design. researchgate.netresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8FNO2 | nih.gov |
| Molecular Weight | 169.15 g/mol | nih.gov |
| IUPAC Name | 4-ethyl-2-fluoro-1-nitrobenzene | nih.gov |
| CAS Number | 1369885-05-1 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
MTXOEZSEPDKTKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Fluoronitrobenzene
Historical Development of Synthetic Routes to Fluorinated and Nitrated Ethylbenzenes
The synthesis of functionalized aromatic compounds like 4-Ethyl-2-fluoronitrobenzene is built upon a long history of developments in electrophilic aromatic substitution and fluorination chemistry. The introduction of nitro groups onto an aromatic ring, a key step in synthesizing many industrial chemicals, has been a cornerstone of organic chemistry for over a century. Similarly, the incorporation of fluorine into aromatic systems has seen significant evolution.
Historically, direct fluorination of aromatic compounds with elemental fluorine was often too vigorous and lacked selectivity, leading to a mixture of products and even explosions. libretexts.orgmasterorganicchemistry.com Early practical methods for introducing a single fluorine atom included the Balz-Schiemann reaction. google.com However, this method has its limitations. The development of N-F fluorinating agents, starting from reports in the 1960s, provided safer and more selective alternatives for electrophilic fluorination. beilstein-journals.org
The synthesis of aromatic compounds with fluorinated side chains was first reported in the late 19th century. nih.gov A significant advancement came with halogen exchange (Halex) methods, where a different halogen, typically chlorine, is replaced by fluorine. nih.gov This nucleophilic aromatic substitution approach became particularly important for industrial-scale production, especially for aromatic rings activated by electron-withdrawing groups, such as a nitro group. harvard.eduwikipedia.org
The nitration of ethylbenzene (B125841), a common industrial process, has also been extensively studied. The ethyl group is known to be an ortho-, para-directing and activating substituent, making the benzene (B151609) ring more susceptible to electrophilic attack than benzene itself. echemi.comyoutube.com This directing effect is crucial in determining the isomeric distribution of the resulting nitroethylbenzene products. Over the years, various nitrating agents and conditions have been developed to control the regioselectivity and improve the safety and efficiency of this reaction.
Classical Preparative Approaches and their Mechanistic Insights
The classical synthesis of this compound typically involves a sequence of well-established organic reactions. The order in which the functional groups (ethyl, fluoro, and nitro) are introduced onto the benzene ring is critical for achieving the desired substitution pattern.
Regioselective Electrophilic Aromatic Nitration Strategies
Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. The active electrophile is typically the nitronium ion (NO₂⁺), which is generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid. nih.gov The mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov Subsequent deprotonation restores the aromaticity and yields the nitroaromatic product. nih.gov
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring. In the context of synthesizing this compound, the directing effects of the ethyl and fluoro groups are paramount.
Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho, para-director. echemi.comyoutube.com It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com This increased electron density is most pronounced at the ortho and para positions, leading to preferential substitution at these sites.
Fluoro Group: A halogen, like fluorine, exhibits a dual effect. It is deactivating due to its inductive electron-withdrawing effect but is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate for ortho and para attack.
A common strategy for synthesizing this compound involves the nitration of 3-ethylfluorobenzene. In this precursor, the ethyl group directs nitration to its ortho and para positions (positions 2, 4, and 6), while the fluorine atom also directs to its ortho and para positions (positions 2 and 4). The combined directing effects strongly favor substitution at position 2, leading to the desired this compound product.
| Precursor | Directing Groups | Predicted Major Product of Nitration |
| 1-Ethyl-3-fluorobenzene (B1590456) | Ethyl (o,p-director), Fluoro (o,p-director) | This compound |
| 1-Ethyl-4-fluorobenzene | Ethyl (o,p-director), Fluoro (o,p-director) | 1-Ethyl-4-fluoro-2-nitrobenzene |
Introduction of Fluorine via Halogen Exchange Reactions (e.g., modified Halex processes)
The introduction of fluorine into an aromatic ring can be effectively achieved through nucleophilic aromatic substitution, particularly via a halogen exchange (Halex) reaction. wikipedia.org This process is especially efficient when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving halogen (typically chlorine). wikipedia.orgicheme.org
The Halex process involves heating an aryl chloride with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.org The reaction proceeds via a Meisenheimer-type complex. The electron-withdrawing nitro group stabilizes the negative charge in this intermediate, thereby facilitating the substitution of chloride by fluoride. harvard.edu
For the synthesis of this compound, a plausible Halex route would start with 2-chloro-4-ethylnitrobenzene.
Reaction Scheme: O₂N(C₆H₃)(Et)Cl + KF → O₂N(C₆H₃)(Et)F + KCl
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can be employed to enhance the reactivity of the fluoride salt by improving its solubility in the organic solvent. google.comgoogle.com Modified Halex processes, including microwave-assisted techniques, have been developed to improve reaction rates and yields. google.com
| Halex Process Parameter | Typical Condition | Purpose |
| Substrate | Aryl chloride with electron-withdrawing group(s) | Activation towards nucleophilic attack |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF), Cesium Fluoride (CsF) | Source of fluoride ions |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Sulfolane) | Solubilizes reactants and facilitates the reaction |
| Temperature | 150-250 °C | Provides activation energy for the reaction |
| Catalyst (optional) | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Increases the effective concentration and nucleophilicity of fluoride |
Ethylation of Aromatic Precursors and Control of Positional Isomerism
Ethylation of an aromatic ring is typically accomplished through a Friedel-Crafts alkylation reaction. This involves reacting an aromatic precursor with an ethylating agent, such as ethyl chloride or ethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The primary challenge in Friedel-Crafts alkylation is controlling positional isomerism and preventing polyalkylation. science.gov The introduction of an ethyl group activates the ring, making the product more reactive than the starting material and susceptible to further ethylation.
To synthesize a specific isomer like this compound, the ethyl group is often introduced early in the synthetic sequence. For instance, fluorobenzene (B45895) could be ethylated. However, this would lead to a mixture of ortho- and para-ethylfluorobenzene. Separating these positional isomers can be challenging. nih.gov
An alternative to direct alkylation is Friedel-Crafts acylation followed by reduction. Acylation of fluorobenzene with acetyl chloride would predominantly give 4-fluoroacetophenone due to the steric hindrance at the ortho position. The acetyl group is a meta-director and deactivating, which prevents polyacylation. The keto group can then be reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. This acylation-reduction sequence provides better control over positional isomerism. youtube.com
Multi-Step Synthesis from Readily Available Starting Materials
Constructing this compound from simple, readily available starting materials requires a carefully planned multi-step synthesis where the order of reactions is crucial to ensure the correct regiochemistry. lumenlearning.com A logical pathway starting from benzene or a simple substituted benzene is outlined below.
A Potential Synthetic Route:
Friedel-Crafts Acylation of Fluorobenzene: Start with fluorobenzene and react it with acetyl chloride (CH₃COCl) and a Lewis acid catalyst (AlCl₃). This introduces an acetyl group primarily at the para position due to steric hindrance, yielding 4-fluoroacetophenone. The acetyl group is deactivating, preventing further reactions.
Nitration: The 4-fluoroacetophenone is then nitrated using a mixture of nitric acid and sulfuric acid. The fluorine atom is an ortho, para-director, and the acetyl group is a meta-director. Both direct the incoming nitro group to the position ortho to the fluorine and meta to the acetyl group, yielding 2-nitro-4-fluoroacetophenone.
Reduction of the Carbonyl Group: The ketone is reduced to an ethyl group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) is suitable for this step as it is performed under basic conditions, which will not affect the nitro group. This step yields the final product, this compound.
This multi-step approach allows for precise control over the placement of each functional group on the aromatic ring. lumenlearning.comrsc.org
Modern and Sustainable Synthetic Techniques
In recent years, there has been a significant push towards developing more sustainable and efficient chemical syntheses. For the preparation of compounds like this compound, several modern techniques offer advantages over classical methods.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. Microwave-assisted halogen exchange (MAHE) reactions have been shown to be an energy-efficient method for fluorinating chloroaromatics. google.com The use of simultaneous cooling with microwave heating can further enhance the process control. google.com
Continuous Flow Chemistry: The use of microchannel reactors for nitration reactions offers significant safety and efficiency advantages over traditional batch processing. google.com Continuous flow allows for precise control of reaction parameters (temperature, pressure, stoichiometry), rapid heat and mass transfer, and minimizes the volume of hazardous materials at any given time. A method for the continuous synthesis of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene (B1329339) using a microchannel reactor has been reported, highlighting the potential of this technology for producing precursors. google.com
"Green" Reaction Media and Catalysts: Research into more environmentally friendly synthetic methods includes the use of solid-supported reagents and catalysts. For example, nitration reactions have been successfully carried out on solid media like silica (B1680970) gel, sometimes in the absence of a solvent, which reduces waste and simplifies product purification. researchgate.net The development of solid-supported catalysts for Friedel-Crafts reactions and halogen exchange processes also contributes to more sustainable chemical manufacturing.
These modern approaches not only improve the efficiency and safety of synthesizing this compound but also align with the principles of green chemistry by reducing energy consumption, waste generation, and the use of hazardous materials.
Catalytic Approaches in Aromatic Functionalization (e.g., Phase Transfer Catalysis)
The synthesis of fluoronitroaromatic compounds often involves a halogen exchange (Halex) reaction, where a chloro- or bromo-substituent is displaced by fluoride. wikipedia.org The efficiency of this nucleophilic aromatic substitution is significantly enhanced by the use of catalysts, particularly phase-transfer catalysts (PTCs). researchgate.net PTCs facilitate the transfer of the fluoride anion (from a salt like potassium fluoride) from a solid or aqueous phase into an organic phase where the aromatic substrate is dissolved. youtube.com This approach circumvents the need for harsh, high-boiling polar aprotic solvents and can lead to improved reaction rates and yields. phasetransfer.comgoogle.com
In a process analogous to the synthesis of p-fluoronitrobenzene, 4-ethyl-2-chloronitrobenzene could be converted to this compound using potassium fluoride. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, is crucial for this transformation. youtube.com The catalyst forms a lipophilic ion pair with the fluoride ion, shuttling it into the organic phase to react with the substrate. acsgcipr.org This catalytic cycle allows the reaction to proceed under milder conditions and with greater efficiency. phasetransfer.com
Research on the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene has shown that catalyst selection and reaction conditions are critical for maximizing yield and conversion rates. researchgate.net Tetramethylammonium chloride has been identified as an effective PTC for this type of halogen exchange reaction. researchgate.net The optimization of parameters such as temperature, reaction time, and solvent is key to achieving high product yields, often exceeding 90%. researchgate.net
Table 1: Representative Conditions for PTC-Mediated Halogen Exchange Fluorination
| Parameter | Condition | Rationale |
| Substrate | 4-Ethyl-2-chloronitrobenzene | Precursor for halogen exchange. |
| Fluorinating Agent | Potassium Fluoride (KF) | Common, cost-effective fluoride source. researchgate.net |
| Catalyst | Tetramethylammonium Chloride | Effective phase-transfer catalyst for fluorination. researchgate.net |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent suitable for the reaction. researchgate.net |
| Temperature | ~150°C | Optimized for reaction rate and selectivity. researchgate.net |
| Reaction Time | ~15 hours | Required for high conversion. researchgate.net |
| Yield | >90% (projected) | Based on analogous syntheses. researchgate.net |
Flow Chemistry and Continuous Processing Applications for Enhanced Synthesis Efficiency
Flow chemistry, utilizing microreactors or continuous stirred-tank reactors, offers significant advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat and mass transfer, and higher production efficiency. google.comuc.pt Nitration reactions are often highly exothermic, and continuous processing allows for precise temperature control, minimizing the risk of runaway reactions and the formation of undesirable byproducts. nih.gov
The synthesis of the non-fluorinated analogues, 4-ethylnitrobenzene and 2-ethylnitrobenzene, has been successfully demonstrated using a continuous process in a microchannel reactor. google.com This method involves the continuous mixing of ethylbenzene with a mixed acid (nitric and sulfuric acid), followed by reaction, separation, and purification steps. google.com Adopting a similar continuous flow strategy for the synthesis of this compound, likely through the nitration of 3-ethylfluorobenzene, could provide substantial benefits over traditional batch processing.
The key advantages of employing flow chemistry for this synthesis include a significant reduction in reactor volume, which inherently improves safety when handling hazardous reagents like nitrating mixtures. uc.ptnih.gov The high surface-area-to-volume ratio in microreactors ensures efficient thermal management. uc.pt Furthermore, continuous manufacturing reduces manual handling, minimizes waste generation, and can lead to higher product yields and purity. google.com
Table 2: Comparison of Batch vs. Continuous Flow Processing for Nitration
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials and poor heat transfer. | Inherently safer due to small reaction volumes and superior temperature control. nih.gov |
| Efficiency | Slower reaction times, lower throughput. | High production efficiency, rapid and stable operation. google.com |
| Process Control | Difficult to control temperature and mixing precisely. | Excellent control over reaction parameters (temperature, time, stoichiometry). uc.pt |
| Waste Generation | Higher potential for waste and byproducts. | Reduced wastewater discharge and lower overall material consumption. google.com |
| Scalability | Scaling up can be complex and introduce new safety risks. | Straightforward scalability by operating for longer durations or using parallel reactors. uc.pt |
Solvent Minimization and Atom-Economical Syntheses
Green chemistry principles, particularly atom economy and the reduction of solvent use, are increasingly important in chemical manufacturing. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org
The ideal synthesis of this compound from an atom economy perspective would be a direct functionalization that incorporates all atoms from the reactants into the product. An addition reaction, for example, has a theoretical atom economy of 100%. scranton.edu While not a simple addition, the direct nitration of 1-ethyl-3-fluorobenzene represents a highly atom-economical route. In this electrophilic aromatic substitution, the only byproduct is water.
Reaction: C₈H₉F + HNO₃ → C₈H₈FNO₂ + H₂O
Solvent minimization is another key aspect of green synthesis. nih.gov The use of phase-transfer catalysis can reduce the reliance on large quantities of high-boiling, difficult-to-remove solvents. acsgcipr.org In some PTC applications, reactions can even be carried out under solvent-free conditions, significantly improving the environmental profile of the process. acsgcipr.org The selection of solvents is also critical; replacing hazardous solvents with more benign alternatives like water or biodegradable options such as glycerol (B35011) is a primary goal of green chemistry. nih.gov
Table 3: Atom Economy Analysis of Potential Synthetic Routes
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Nitration (Addition/Substitution) | 1-Ethyl-3-fluorobenzene, Nitric Acid | This compound | Water | 90.4% |
| Halogen Exchange (Substitution) | 4-Ethyl-2-chloronitrobenzene, Potassium Fluoride | This compound | Potassium Chloride | 69.5% |
Reactivity and Mechanistic Investigations of 4 Ethyl 2 Fluoronitrobenzene
Electrophilic Aromatic Substitution (EAS) Reactivity Profile
Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reactivity of the benzene (B151609) ring in EAS reactions is profoundly influenced by the nature of the substituents it carries. These substituents can either activate the ring, making it more susceptible to electrophilic attack than benzene, or deactivate it, rendering it less reactive. unizin.org Furthermore, they direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring. libretexts.org
Influence of Substituent Effects (Nitro, Fluoro, Ethyl) on Regioselectivity and Reaction Rates
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group . It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. minia.edu.egyoutube.com This electron donation increases the nucleophilicity of the ring, making the reaction faster compared to unsubstituted benzene. The ethyl group is an ortho-, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.
Fluoro Group (-F): The fluorine substituent is a halogen, which exhibits a dual electronic effect. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond (inductive effect), which deactivates the ring. libretexts.org However, it can also donate electron density through resonance via its lone pairs. While the inductive deactivation is stronger, making the ring less reactive, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions . unizin.org Halogens are therefore classified as deactivating ortho-, para-directors . unizin.org
Nitro Group (-NO₂): The nitro group is a powerful deactivating group . libretexts.org It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's nucleophilicity and slowing down the rate of EAS reactions. masterorganicchemistry.com This deactivation makes Friedel-Crafts reactions particularly difficult on nitro-substituted rings. The nitro group is a meta-director , as attack at the meta position avoids placing the positive charge of the sigma complex on the carbon directly attached to the electron-withdrawing nitro group. libretexts.org
Combined Directing Effects and Regioselectivity:
When multiple substituents are present, the regiochemical outcome of an EAS reaction is dictated by a set of established principles. In cases of conflicting directing effects, the most strongly activating group generally controls the position of substitution. youtube.comyoutube.com
In 4-ethyl-2-fluoronitrobenzene:
The ethyl group is the most powerful activating group.
The fluoro group is a weak deactivator.
The nitro group is a strong deactivator.
Therefore, the ethyl group will be the primary directing group . youtube.com It directs incoming electrophiles to its ortho and para positions. The position para to the ethyl group is already occupied by the fluorine atom. The two ortho positions are C3 and C5.
Attack at C5: This position is ortho to the ethyl group, meta to the nitro group, and meta to the fluoro group. The directing effects of the ethyl (ortho) and nitro (meta) groups are reinforcing for this position.
Attack at C3: This position is ortho to the ethyl group, ortho to the nitro group, and ortho to the fluoro group. This position is highly sterically hindered due to its location between two existing substituents. youtube.com
Considering these factors, electrophilic attack is most likely to occur at the C5 position , which is electronically favored by the strongest activating group and is less sterically hindered than the C3 position. youtube.com
| Substituent | Position | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | 4 | Activating | Ortho, Para |
| -F (Fluoro) | 2 | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | 1 | Strongly Deactivating | Meta |
Mechanistic Pathways of Electrophilic Attack and Product Formation
The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway. masterorganicchemistry.commsu.edu
Formation of the Sigma Complex: The reaction is initiated by the attack of the aromatic ring's π-electron system on a strong electrophile (E⁺). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation to Restore Aromaticity: In the second, fast step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the C=C double bond and the stable aromatic system, yielding the substituted product. masterorganicchemistry.com
For this compound, analysis of the stability of the possible sigma complexes confirms that attack at the C5 position is favored. The intermediate formed from attack at C5 allows the positive charge to be delocalized across the ring without being placed on the carbon atoms bearing the deactivating nitro and fluoro groups, while benefiting from the stabilizing inductive effect of the ethyl group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In contrast to EAS, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org
Role of Activating Groups (Fluorine as Leaving Group, Nitro as Electron-Withdrawing Group)
The SNAr reactivity of this compound is primarily governed by the interplay between the nitro group and the fluorine atom.
Nitro Group as an Electron-Withdrawing Group: The SNAr mechanism requires the aromatic ring to be electrophilic. The nitro group is a powerful electron-withdrawing group that significantly activates the ring toward nucleophilic attack. youtube.com For the reaction to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is ortho to the fluorine atom. This positioning is crucial as it allows for the effective stabilization of the negatively charged intermediate (the Meisenheimer complex) through resonance, with the negative charge being delocalized onto the oxygen atoms of the nitro group.
Fluorine as a Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. libretexts.org Consequently, the leaving group ability does not follow the same trend as in SN1 or SN2 reactions. The relative reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I. The high electronegativity of fluorine makes the ipso-carbon (the carbon bonded to the leaving group) more electrophilic, thereby accelerating the rate of nucleophilic attack. libretexts.org
Scope of Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based nucleophiles) and Reaction Conditions
A wide variety of nucleophiles can participate in SNAr reactions with activated fluoroarenes like this compound. The reaction conditions typically involve a polar aprotic solvent, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the fluoride (B91410) ion to form ethers.
Nitrogen Nucleophiles: Amines, both primary and secondary, are common nucleophiles, leading to the formation of substituted anilines. acs.org Azole compounds can also be used. nih.gov
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react to form thioethers. nih.gov
Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters, can be employed to form new carbon-carbon bonds. researchgate.net
| Nucleophile Type | Example | Product Type |
|---|---|---|
| Oxygen-based | RO⁻ (Alkoxide), ArO⁻ (Phenoxide) | Aryl Ether |
| Nitrogen-based | RNH₂, R₂NH (Amines), Azoles | Substituted Aniline (B41778), N-Aryl Heterocycle |
| Sulfur-based | RS⁻ (Thiolate) | Aryl Thioether |
| Carbon-based | ⁻CH(CO₂Et)₂ (Malonate ester anion) | Aryl Malonate |
Kinetic and Thermodynamic Analyses of SNAr Pathways
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This step involves the disruption of aromaticity and is generally the rate-limiting step of the reaction. researchgate.net The stability of this intermediate is key to the reaction's feasibility. The presence of the ortho-nitro group in this compound is critical for stabilizing this intermediate.
Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast and has a low activation energy.
Reduction Transformations of the Nitro Group
The nitro group of this compound is a key site for chemical modification, readily undergoing reduction to an amino group, which is a critical transformation in the synthesis of various organic compounds.
Selective Formation of Amino Derivatives (Anilines)
The reduction of the nitro group in aromatic compounds to form the corresponding anilines is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org In the case of this compound, this selective reduction yields 4-ethyl-2-fluoroaniline (B1343203). This transformation is of significant interest as the resulting aniline derivative is a valuable intermediate in the preparation of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the ethyl group on the aromatic ring can influence the reactivity and the choice of reduction methodology to achieve high selectivity and yield.
The selective conversion of the nitro group without affecting other reducible functionalities on the molecule is a key challenge. For halogenated nitroaromatics, care must be taken to avoid hydrodehalogenation, where the halogen substituent is reductively cleaved from the aromatic ring. youtube.com
Diverse Reducing Agents and Methodologies (e.g., Catalytic Hydrogenation, Electrochemical Reduction)
A variety of methods have been developed for the reduction of nitroarenes, each with its own advantages in terms of selectivity, efficiency, and environmental impact. wikipedia.org
Catalytic Hydrogenation: This is a common and effective method for the reduction of nitro groups. youtube.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. libretexts.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the nitro group while preserving other functional groups. For substituted nitroarenes, the choice of catalyst and conditions is crucial to prevent side reactions like dehalogenation.
Electrochemical Reduction: This method offers a more sustainable alternative to traditional chemical reducing agents by using electrons to effect the reduction. youtube.comresearchgate.netaskfilo.com The electrochemical reduction of substituted nitrobenzenes can be highly selective, and the reaction conditions can be finely tuned by controlling the electrode potential. youtube.comresearchgate.netaskfilo.com Studies on various substituted nitrobenzenes have shown that the presence of other functional groups can influence the reduction potential. youtube.commdpi.com For instance, electron-withdrawing groups can make the reduction easier, while electron-donating groups can make it more difficult. youtube.com
Below is a table summarizing various reducing agents and methodologies for the reduction of nitroarenes to anilines.
| Methodology | Reducing Agent/System | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Varies (e.g., room temp to elevated temp and pressure) | Can be highly selective, but risk of hydrodehalogenation with some catalysts. youtube.com |
| Electrochemical Reduction | Electron transfer at a cathode | Controlled electrode potential, supporting electrolyte | High selectivity can be achieved by tuning the potential. researchgate.netaskfilo.com |
Functionalization of the Ethyl Side Chain
The ethyl group attached to the aromatic ring of this compound provides another avenue for chemical modification, primarily at the benzylic position, which is the carbon atom directly attached to the benzene ring.
Site-Selective Oxidation Reactions of the Alkyl Group
The benzylic position of the ethyl group is particularly susceptible to oxidation. masterorganicchemistry.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire ethyl side chain to a carboxylic acid group, yielding 2-fluoro-4-nitrobenzoic acid. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org The reaction is believed to proceed through a radical mechanism initiated by the abstraction of a benzylic hydrogen. libretexts.org
Milder and more selective oxidizing agents can be used to achieve partial oxidation. For instance, selective oxidation of the benzylic C-H bond can lead to the formation of a ketone, 1-(2-fluoro-4-nitrophenyl)ethanone, or a benzylic alcohol, 1-(2-fluoro-4-nitrophenyl)ethanol. rsc.orglibretexts.orgepa.gov The choice of oxidant and reaction conditions determines the extent of oxidation.
The following table presents common oxidizing agents for the side-chain oxidation of alkylbenzenes.
| Oxidizing Agent | Typical Product | Reaction Conditions |
| KMnO₄, H₂CrO₄ | Carboxylic Acid | Harsh conditions (e.g., heat) masterorganicchemistry.com |
| Milder Oxidants (e.g., MnO₂) | Ketone or Alcohol | Milder conditions youtube.com |
Halogenation and Further Derivatization of the Alkyl Moiety
The benzylic position of the ethyl group is also the preferred site for halogenation under free-radical conditions. askfilo.comyoutube.com For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to selectively introduce a bromine atom at the benzylic carbon, forming 1-(1-bromoethyl)-2-fluoro-4-nitrobenzene. askfilo.comlibretexts.org This selectivity is due to the resonance stabilization of the intermediate benzylic radical. askfilo.comyoutube.com
The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups at the benzylic position. masterorganicchemistry.com
Radical Chemistry and Photochemical Reactivity of the Aromatic Ring
The presence of the nitro group and the fluorine atom on the aromatic ring influences its radical and photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical reactions. researchgate.net Upon absorption of UV light, the nitro group can be excited to a triplet state, which can then participate in various reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangements. rsc.org
The specific photochemical behavior of this compound has not been extensively reported, but based on the reactivity of related compounds, it is expected to undergo photoreduction of the nitro group in the presence of a hydrogen donor. The fluorine substituent and the ethyl group may also influence the excited-state properties and reaction pathways.
Free radical reactions involving the aromatic ring of this compound are also possible. The electron-withdrawing nature of the nitro and fluoro groups makes the ring susceptible to nucleophilic aromatic substitution, which can sometimes proceed through radical intermediates. pearson.com
Derivatization and Advanced Functionalization Strategies Utilizing 4 Ethyl 2 Fluoronitrobenzene As a Building Block
Synthesis of Novel Aromatic Amines and Phenols as Key Intermediates
The conversion of 4-ethyl-2-fluoronitrobenzene into aromatic amines and phenols is a fundamental strategy for generating key intermediates for further elaboration. The primary transformation is the reduction of the nitro group to an amine, yielding 3-fluoro-4-ethylaniline. This amine is a significantly more versatile building block for subsequent reactions.
Aromatic Amine Synthesis: The reduction of the nitro group is a common and high-yielding transformation. organic-chemistry.orgorgsyn.org A variety of reagents can be employed for this purpose, offering chemoselectivity and tolerance to other functional groups. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite. orgsyn.org The resulting 3-fluoro-4-ethylaniline is a precursor for diazotization reactions, amide couplings, and the synthesis of nitrogen-containing heterocycles.
Phenol Synthesis: The synthesis of 4-ethyl-2-fluorophenol (B14146986) from the parent nitrobenzene (B124822) can be achieved through a two-step sequence. First, the nitro group is reduced to an amine as described above. The resulting 3-fluoro-4-ethylaniline is then converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄). Gentle heating of the aqueous solution of the diazonium salt leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to furnish the desired phenol. uomustansiriyah.edu.iqlibretexts.org This pathway is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring. uomustansiriyah.edu.iq
| Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| Reduction | This compound | H₂, Pd/C or Sn, HCl | 3-Fluoro-4-ethylaniline | >90% |
| Diazotization/Hydrolysis | 3-Fluoro-4-ethylaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C 2. H₂O, Heat | 2-Fluoro-4-ethylphenol | Good |
Construction of Complex Heterocyclic Systems
The derivatives of this compound, particularly 3-fluoro-4-ethylaniline, are valuable precursors for constructing complex heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals. uic.eduuni-rostock.de The amino group, often in concert with the adjacent fluorine atom or other introduced functionalities, can participate in a variety of cyclization reactions.
For instance, 3-fluoro-4-ethylaniline can be used to synthesize substituted benzimidazoles, benzoxazoles, or quinolines. Reaction with carboxylic acids or their derivatives can lead to amide formation followed by cyclodehydration to form benzimidazoles. Similarly, reaction with phosgene (B1210022) or its equivalents could yield isocyanates that serve as precursors for quinazolinones. The presence of the fluoro atom can also be exploited in nucleophilic aromatic substitution (SNAr) reactions during cyclization steps to form fused ring systems. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While this compound is not always a direct substrate for these reactions due to the relative inertness of the C-F and C-NO₂ bonds under many standard conditions, its derivatives are readily employed.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgtcichemicals.comyonedalabs.com To utilize this compound in a Suzuki coupling, it is typically first converted to a more reactive aryl halide (bromide or iodide). This is achieved by reducing the nitro group to an amine, followed by a Sandmeyer reaction. The resulting 3-fluoro-4-ethylaniline is diazotized and then treated with a copper(I) halide (CuBr or CuI) to install the corresponding halogen in place of the original amino group. This new aryl halide can then readily participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids or esters to generate diverse biaryl products. youtube.comyoutube.com
Catalytic Cycle Overview: The generally accepted mechanism involves three main steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boron reagent is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination , where the new C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com
| Reaction Stage | Description | Catalyst/Reagents |
| Precursor Synthesis | Conversion of amine to aryl bromide via Sandmeyer reaction. | 1. NaNO₂, HBr 2. CuBr |
| Suzuki Coupling | C-C bond formation between the aryl bromide and a boronic acid. | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) |
Similar to the Suzuki coupling, the Heck and Sonogashira reactions are palladium-catalyzed processes that typically require an aryl halide or triflate.
Heck Coupling: This reaction forms a new C-C bond between an aryl halide and an alkene. The halogenated derivative of this compound can be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. researchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. libretexts.orgthalesnano.com The reaction is co-catalyzed by palladium and copper(I) salts. libretexts.orghes-so.ch Using a halogenated derivative of this compound, various alkynyl groups can be installed, which are valuable handles for further synthesis, such as in click chemistry or as precursors to other functional groups. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org While aryl fluorides can be challenging substrates, modern catalyst systems with specialized phosphine (B1218219) ligands have expanded the scope of this reaction.
More recently, methods for the direct amination of nitroarenes have been developed, presenting a more direct route that avoids pre-functionalization. nih.gov Using palladium catalysts with specific dialkyl(biaryl)phosphine ligands, this compound could potentially be coupled directly with various primary or secondary amines. nih.gov The proposed mechanism involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst. nih.gov This approach offers a more atom-economical pathway to complex substituted anilines.
Catalytic Cycle Steps: The process generally involves oxidative addition of the aryl electrophile to Pd(0), association of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org
Direct C-H Functionalization Methodologies on the Aromatic Ring
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-installing functional groups like halides. mdpi.com These reactions create new bonds by directly activating a C-H bond on the aromatic ring. The substitution pattern on this compound, with its combination of electron-donating (ethyl) and electron-withdrawing (fluoro, nitro) groups, offers interesting possibilities for regioselective C-H functionalization.
Directed C-H functionalization often relies on a directing group to position a metal catalyst near a specific C-H bond. While the existing groups on this compound are not classical directing groups, reactions can be designed based on the inherent electronic properties of the ring. For example, Friedel-Crafts-type reactions or metallation-based functionalizations could be explored. The positions ortho to the ethyl group and ortho to the fluorine atom are potential sites for functionalization, with the specific outcome depending heavily on the reaction conditions and the catalyst employed. This area represents a frontier for developing more efficient and sustainable synthetic routes starting from this building block.
Advanced Spectroscopic and Computational Approaches for Elucidating Structure Reactivity Relationships and Reaction Mechanisms
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for monitoring the real-time progress of chemical reactions. For 4-ethyl-2-fluoronitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its structure and allow chemists to track its conversion into products.
In a typical reaction, such as a nucleophilic aromatic substitution (SₙAr), the characteristic signals of this compound in the NMR spectrum would decrease in intensity over time, while new signals corresponding to the product would emerge. By integrating these signals at various time points, a kinetic profile of the reaction can be constructed. For instance, the aromatic protons of this compound are expected to appear as complex multiplets in the ¹H NMR spectrum due to proton-proton and proton-fluorine coupling. The ethyl group would present a characteristic triplet and quartet pattern. Upon substitution of the fluorine atom, a significant change in the chemical shifts and coupling patterns of the nearby aromatic protons would be observed, confirming the formation of the new product.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on analogous structures like ortho- and para-fluoronitrobenzene. chemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for Related Compounds
| Atom | This compound (Predicted) | o-Fluoronitrobenzene (Experimental) chemicalbook.com | p-Fluoronitrobenzene (Experimental) nih.gov |
|---|---|---|---|
| Aromatic-H | ~7.2 - 8.1 | 7.31 - 8.03 | 7.24 - 8.26 |
| -CH₂- | ~2.7 | N/A | N/A |
| -CH₃ | ~1.2 | N/A | N/A |
| Aromatic-C | ~115 - 160 | Data not available | Data not available |
| -CH₂- | ~28 | N/A | N/A |
| -CH₃ | ~15 | N/A | N/A |
Predicted values are estimates based on standard additive rules and comparison with similar structures. Experimental data is provided for context.
Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Intermediates
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and probing reaction mechanisms by detecting transient intermediates. Using soft ionization techniques like electrospray ionization (ESI), charged intermediates, such as the Meisenheimer complex in SₙAr reactions, can be transferred from solution into the gas phase and detected.
For this compound (MW: 169.15 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be readily identifiable. nih.gov During a reaction, ESI-MS can be used to screen the mixture for ions corresponding to proposed intermediates. For example, in a reaction with a nucleophile (Nu⁻), an intermediate with a mass corresponding to [M+Nu]⁻ could be observed.
Further structural information is obtained through tandem mass spectrometry (MS/MS). By isolating an ion of interest and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and rearrangements of the aromatic ring. nih.govmiamioh.edu These patterns provide structural clues that help confirm the identity of both stable products and fleeting intermediates, offering crucial insights into the reaction pathway. nih.gov
Table 2: Common Mass Spectrometry Fragments for Nitroaromatic Compounds
| Fragment Ion | Description | Significance |
|---|---|---|
| [M-NO₂]⁺ | Loss of the nitro group | Confirms the presence of a nitroaromatic structure |
| [M-NO]⁺ | Loss of nitric oxide | A common rearrangement pathway for nitroarenes |
| [M-C₂H₄]⁺ | Loss of ethylene (B1197577) (from ethyl group) | Indicates the presence of the ethyl substituent |
| [C₆H₄F]⁺ | Phenyl fluoride (B91410) fragment | Can arise from cleavage of nitro and ethyl groups |
This table illustrates general fragmentation patterns expected for substituted nitrobenzenes.
Vibrational Spectroscopy (Infrared and Raman) for Investigating Bonding Characteristics and Reaction Progress
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. mt.com These techniques are complementary; FTIR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability.
In this compound, FTIR and Raman spectra would show characteristic bands corresponding to the vibrations of its specific functional groups. The strong asymmetric and symmetric stretches of the nitro (NO₂) group are particularly prominent in the IR spectrum. The C-F bond stretch and various aromatic C=C and C-H vibrations would also be observable. Monitoring a reaction would involve tracking the disappearance of a key vibrational band from the reactant (e.g., the C-F stretch) and the appearance of a new band from the product. This allows for qualitative and sometimes quantitative analysis of the reaction's progress. ijsr.net
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR & Raman |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR & Raman |
| Aromatic C=C | Stretching | 1620 - 1580 | IR & Raman |
| NO₂ | Asymmetric Stretching | 1550 - 1500 | IR (Strong) |
| NO₂ | Symmetric Stretching | 1360 - 1320 | IR (Strong) |
| C-F | Stretching | 1250 - 1100 | IR (Strong) |
Data is based on typical frequency ranges for the specified functional groups. ijsr.netsigmaaldrich.com
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Derivatives
While this compound is a liquid or low-melting solid, its solid derivatives can be analyzed by single-crystal X-ray crystallography. This technique provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including exact bond lengths, bond angles, and torsional angles.
If this compound is used as a starting material to synthesize a new, crystalline compound, X-ray crystallography can definitively confirm the product's structure. For example, if the fluorine atom is substituted by another group, crystallography would verify the new C-substituent bond and reveal any changes in the geometry of the benzene (B151609) ring caused by the new substituent. Furthermore, this method elucidates the supramolecular structure, showing how molecules pack in the crystal lattice and revealing important intermolecular interactions like hydrogen bonds or π–π stacking, which govern the material's bulk properties. researchgate.net
Quantum Chemical and Computational Studies
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. For this compound, DFT calculations can predict a wide range of properties that explain its reactivity. sigmaaldrich.com By calculating the distribution of electrons, a molecular electrostatic potential (MEP) map can be generated. This map visually identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. The carbon atom attached to the fluorine is expected to be highly electron-deficient due to the strong electron-withdrawing effects of both the adjacent nitro group and the fluorine atom, marking it as the primary site for nucleophilic attack.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy and location of the LUMO indicate where the molecule is most likely to accept electrons from a nucleophile. The HOMO-LUMO energy gap is a predictor of the molecule's chemical reactivity and stability. researchgate.net
To gain a deeper understanding of reaction mechanisms, chemists use computational methods to map out the entire energy profile of a reaction, including reactants, products, intermediates, and transition states. Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the transition state—the highest energy point along the reaction coordinate.
Using DFT, the geometry and energy of the transition state for a reaction involving this compound can be calculated. For an SₙAr reaction, this would involve modeling the approach of the nucleophile and the formation of the transient Meisenheimer complex. mdpi.com The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction. By comparing the activation barriers for different possible reaction pathways (e.g., attack at different positions on the ring), computational studies can predict the major product and explain the observed regioselectivity, providing insights that are often difficult to obtain through experiments alone. stackexchange.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD provides detailed insights into the conformational flexibility and intermolecular interactions of molecules like this compound.
The conformational landscape of this compound is primarily dictated by the rotational freedom of the ethyl and nitro functional groups attached to the benzene ring. MD simulations can map out the potential energy surface associated with the rotation of these groups, identifying the most stable (low-energy) conformations and the energy barriers between them. For instance, the orientation of the nitro group relative to the fluorine atom and the ethyl group can significantly influence the molecule's dipole moment and its interaction with other molecules.
Intermolecular interactions are critical in determining the bulk properties and reactivity of this compound in a condensed phase. MD simulations can model these interactions with surrounding solvent molecules or other reactants. These simulations can reveal preferential solvation sites and the nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to predicting solubility, crystal packing, and the initial stages of a chemical reaction.
Research Findings from MD Simulations:
While specific MD simulation studies on this compound are not widely published, analogous studies on substituted nitrobenzenes provide valuable insights. For example, simulations of similar molecules in explicit solvent environments have demonstrated the formation of specific solvent shells around the polar nitro group. The dynamics of these solvent molecules can play a crucial role in stabilizing transition states during a reaction.
| Solvent | Interaction Type | Calculated Average Interaction Energy (kJ/mol) | Key Interacting Group on this compound |
|---|---|---|---|
| Water | Hydrogen Bonding / Electrostatic | -25.3 | Nitro Group (Oxygen atoms) |
| Methanol | Hydrogen Bonding / Electrostatic | -22.8 | Nitro Group (Oxygen atoms) |
| Dimethylformamide (DMF) | Dipole-Dipole | -18.5 | Nitro Group and Fluoro Group |
| Toluene | π-π Stacking / van der Waals | -15.2 | Benzene Ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Reactivity Prediction in Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.gov For this compound, QSAR can be employed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions.
The development of a QSAR model for predicting the reactivity of substituted nitrobenzenes involves several steps:
Data Set Compilation: A dataset of structurally similar compounds with experimentally determined reaction rates or equilibrium constants is collected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed reactivity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov
Theoretical Reactivity Prediction:
In the context of this compound, a QSAR model could predict its susceptibility to nucleophilic attack at the carbon atoms of the benzene ring. The electron-withdrawing nature of the nitro and fluoro groups activates the ring towards such reactions. The position of the ethyl group, being an electron-donating group, will also modulate this reactivity.
Computational studies on related substituted nitroarenes have shown that density functional theory (DFT) methods can provide a good correlation between computed thermodynamic parameters and experimental relative reaction rates. rsc.org For reactions where stable intermediates (σ-adducts) are formed, the relative reaction rate can often be estimated by modeling the structure of this intermediate rather than the higher-energy transition state. rsc.orgrsc.org
| Descriptor | Description | Predicted Influence on SNAr Reactivity | Illustrative Value for this compound |
|---|---|---|---|
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates higher reactivity (more electrophilic) | -1.5 eV |
| Partial Charge on C1 (Nitro-substituted carbon) | Calculated electrostatic charge on the carbon atom bonded to the nitro group | More positive charge indicates higher reactivity | +0.25 e |
| Hammett Constant (σ) of Substituents | Quantifies the electron-donating/withdrawing ability of substituents | Higher positive value for the sum of constants indicates higher reactivity | +0.6 (Sum for F, NO2, and Ethyl) |
| Molecular Volume | Total volume occupied by the molecule | Increased steric hindrance can decrease reactivity | 145 ų |
By applying a validated QSAR model, researchers can theoretically screen the reactivity of this compound and other similar compounds under various reaction conditions, thereby guiding experimental efforts and accelerating the discovery of new synthetic routes.
Role As a Versatile Synthetic Building Block and Key Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
A primary role of 4-Ethyl-2-fluoronitrobenzene is as a precursor to substituted anilines, which are themselves critical intermediates. The catalytic reduction of the nitro group is a common and efficient transformation that paves the way for the synthesis of a multitude of complex organic molecules.
The conversion of this compound to 4-ethyl-2-fluoroaniline (B1343203) is a key initial step in many synthetic sequences. This reaction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
| Reactant | Reagents | Product |
| This compound | H₂, Pd/C | 4-Ethyl-2-fluoroaniline |
This resulting aniline (B41778) is a versatile intermediate, primed for further reactions. The amino group can be diazotized or can participate in condensation reactions to form heterocyclic systems, which are prevalent in many biologically active compounds.
Application in the Construction of Specialized Chemical Scaffolds with Potential for Further Transformation
One of the most significant applications of intermediates derived from this compound is in the construction of heterocyclic scaffolds, which form the core of many pharmaceutical agents. The quinoline (B57606) ring system, for example, is a privileged scaffold found in numerous drugs.
The Gould-Jacobs reaction is a classic and powerful method for synthesizing quinolines. wikipedia.org This reaction involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. 4-Ethyl-2-fluoroaniline, derived from this compound, is an ideal substrate for this reaction, leading to the formation of a 6-ethyl-8-fluoro-4-hydroxyquinoline scaffold.
The process begins with the reaction of 4-ethyl-2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate. lookchem.comablelab.eu This is followed by thermal cyclization, typically in a high-boiling point solvent like diphenyl ether, to construct the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) core. wikipedia.org This scaffold is not an end-product but a highly modifiable template for creating a library of derivatives.
| Starting Aniline | Key Reagents | Intermediate Scaffold |
| 4-Ethyl-2-fluoroaniline | 1. Diethyl 2-(ethoxymethylene)malonate2. Heat (e.g., Diphenyl ether)3. NaOH (hydrolysis)4. Heat (decarboxylation) | 6-Ethyl-8-fluoro-4-hydroxyquinoline |
Utility in Multi-Step Organic Synthesis Sequences, Demonstrating Strategic Importance
The strategic importance of this compound is best demonstrated in multi-step syntheses where the precise introduction of substituents is crucial for the final molecular architecture and function. The synthesis of complex, polycyclic heterocyclic systems often relies on a carefully planned sequence of reactions where each intermediate plays a defined role. researchgate.net
An illustrative example is the elaboration of the 6-ethyl-8-fluoro-4-hydroxyquinoline scaffold. This intermediate can be a cornerstone in a longer synthetic route. For instance, building upon the quinoline core, further annulation reactions can be performed to create more complex, fused ring systems with potential biological activity. researchgate.net
A multi-step sequence could proceed as follows:
Reduction: this compound is reduced to 4-ethyl-2-fluoroaniline.
Gould-Jacobs Cyclization: The aniline undergoes the Gould-Jacobs reaction to form the key intermediate, ethyl 6-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. lookchem.com
Further Functionalization: The ester group at the 3-position and the keto group at the 4-position of the quinoline scaffold offer handles for further chemical modification, allowing for the attachment of other molecular fragments or the construction of additional rings.
This step-wise approach, beginning with a relatively simple starting material like this compound, allows for the systematic construction of molecular complexity, which is a fundamental goal of modern organic synthesis. google.com The order of these reactions is critical; for example, the reduction of the nitro group to an ortho/para-directing amine before subsequent electrophilic aromatic substitution allows for regiochemical control that would be different if the meta-directing nitro group were still present. google.com
Emerging Research Directions and Future Outlook in the Chemistry of 4 Ethyl 2 Fluoronitrobenzene
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations
A primary focus of emerging research is the development of advanced catalytic systems for the selective transformation of 4-Ethyl-2-fluoronitrobenzene, particularly the reduction of its nitro group to an amine, which is a critical step in the synthesis of many high-value products. While traditional methods often rely on stoichiometric reagents or conventional catalysts, the future lies in highly selective and efficient catalytic processes.
Recent advancements in catalysis for the hydrogenation of substituted nitroaromatics are highly relevant to this compound. Palladium-based catalysts, particularly those supported on materials like carbon (Pd/C), graphene, or silicon carbide, have shown considerable promise. rsc.orgmdpi.com The high activity of these catalysts can be attributed to the strong dispersion of palladium nanoparticles and the favorable adsorption of nitroaromatics onto the support material. rsc.org For instance, single-site palladium catalysts, where individual palladium atoms are anchored within a porous support, have demonstrated exceptional activity and selectivity in the hydrogenation of nitroarenes in continuous-flow reactors. polimi.it This approach minimizes the formation of unwanted byproducts by preventing the oligomerization and over-hydrogenation that can occur on larger nanoparticle surfaces. polimi.it
Furthermore, the development of bimetallic nanoparticles, such as gold-palladium supported on titanium dioxide (AuPd/TiO2), has been shown to enhance catalytic activity and selectivity in the hydrogenation of similar molecules like 4-chloronitrobenzene. researchgate.net The synergistic effects between the two metals can lead to improved catalyst performance. The design of catalysts that can selectively reduce the nitro group in the presence of other reducible functional groups is a significant challenge. Cobalt-based nanocatalysts have shown unprecedented chemo-selectivity in the transfer hydrogenation of nitroarenes, tolerating a wide range of functional groups. rsc.org
The following table illustrates the potential performance of various advanced catalytic systems for the selective hydrogenation of substituted nitroaromatics, which could be extrapolated to the transformation of this compound.
| Catalyst System | Support Material | Key Advantages | Potential Application for this compound |
| Single-Site Palladium | Mesoporous Polymeric Graphitic Carbon Nitride | High activity and selectivity, atomic dispersion prevents side reactions | Highly selective reduction of the nitro group without affecting the ethyl or fluoro substituents. |
| Gold-Palladium Nanoparticles | Titanium Dioxide (TiO2) | Enhanced catalytic activity and selectivity through synergistic effects | Efficient and selective hydrogenation under milder conditions. |
| Cobalt-based Nanocatalysts | N-doped Graphene/Carbon | Unprecedented chemo-selectivity, tolerates various functional groups | Selective nitro reduction in complex derivatives of this compound containing other sensitive moieties. |
| Palladium Nanocomposite | Graphene | High stability and activity due to strong dispersion and π-π stacking interactions | Robust and reusable catalyst for industrial-scale production of 4-Ethyl-3-fluoroaniline. |
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives with advanced flow chemistry and automated synthesis platforms represents a paradigm shift in their production. Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of reaction and purification steps. beilstein-journals.orgalmacgroup.com
The nitration of 4-ethylfluorobenzene to produce this compound is a highly exothermic reaction that can be safely and efficiently performed in a microreactor. almacgroup.com Flow chemistry allows for precise control of reaction temperature and residence time, minimizing the formation of unwanted isomers and byproducts. almacgroup.com Similarly, the subsequent catalytic hydrogenation of the nitro group, another exothermic and potentially hazardous reaction, is well-suited for flow chemistry. mdpi.com Packed-bed reactors containing a heterogeneous catalyst, such as palladium on a solid support, can be used for the continuous hydrogenation of nitroaromatics. mdpi.comadvion.com
Automated synthesis platforms, guided by real-time reaction monitoring, can be employed to rapidly optimize reaction conditions and explore a wider range of reaction parameters. ijfmr.com This approach can accelerate the discovery of new derivatives of this compound with desired properties. For example, an automated flow system could be used to screen a library of catalysts and reaction conditions for a specific transformation, identifying the optimal parameters in a fraction of the time required for manual experimentation. ijfmr.com
A conceptual design for a continuous-flow synthesis of a derivative of this compound is presented below:
| Stage | Reactor Type | Key Parameters | Advantages |
| Nitration | Microreactor | Temperature, Residence Time, Nitrating Agent Concentration | Enhanced safety, improved selectivity, higher yield. |
| Hydrogenation | Packed-Bed Reactor | Hydrogen Pressure, Flow Rate, Catalyst Loading | Safe handling of hydrogen, efficient catalyst utilization, continuous production. |
| Work-up/Purification | In-line Liquid-Liquid Extraction/Chromatography | Solvent Choice, Flow Rates | Integrated and automated purification, reduced manual handling. |
Exploration of Green Chemistry Principles in Synthetic Strategies for Reduced Environmental Footprint
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing the environmental impact of their production. This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product isolation. researchgate.netijsrst.com
A key focus is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. rsc.org Research into solvent-free reaction conditions for the hydrogenation of nitrobenzene (B124822) has shown promising results, with ultrafine platinum nanoparticles on carbon nanotubes exhibiting excellent activity and selectivity. rsc.orgresearchgate.net The use of water as a solvent, where feasible, is another attractive option from a green chemistry perspective. researchgate.net Furthermore, catalytic transfer hydrogenation, which utilizes safer hydrogen donors like formic acid or isopropanol (B130326) instead of high-pressure hydrogen gas, offers a greener and safer alternative for the reduction of nitroaromatics. semanticscholar.org
Atom economy, a core principle of green chemistry, can be improved by designing synthetic routes that maximize the incorporation of all starting materials into the final product. rsc.org Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The use of highly selective catalysts, as discussed in section 7.1, minimizes the formation of byproducts and waste.
The development of recyclable catalysts is another important aspect of greening the synthesis of this compound derivatives. Heterogeneous catalysts, such as metals supported on solid materials, can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs. advion.com
| Green Chemistry Principle | Application in this compound Synthesis | Environmental Benefit |
| Safer Solvents | Use of water, supercritical fluids, or solvent-free conditions. | Reduced emissions of volatile organic compounds (VOCs) and elimination of toxic solvent waste. |
| Atom Economy | Employment of highly selective catalytic hydrogenation instead of stoichiometric reductants. | Minimized generation of byproducts and waste streams. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the ethylbenzene (B125841) backbone. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
| Catalysis | Development and use of recyclable heterogeneous catalysts. | Reduced catalyst waste and lower overall process costs. |
Advanced Computational Design and Predictive Modeling for New Reactions and Derivative Synthesis
Advanced computational chemistry and predictive modeling are becoming indispensable tools in the design of new synthetic routes and the prediction of properties of novel derivatives of this compound. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, helping researchers to understand the role of catalysts and to design more efficient catalytic systems. mdpi.comacs.org
By modeling the adsorption of this compound and its reaction intermediates on catalyst surfaces, it is possible to predict the most likely reaction pathways and to identify potential bottlenecks. nih.gov This information can guide the experimental design of new catalysts with enhanced activity and selectivity. For example, DFT studies can elucidate the electronic effects of the fluorine and ethyl substituents on the reactivity of the nitro group, aiding in the selection of the most appropriate catalyst for its selective reduction. researchgate.net
Computational tools can also be used to predict the physicochemical and pharmacological properties of new derivatives of this compound before they are synthesized. researchgate.net This in silico screening can significantly reduce the time and resources required for the discovery of new molecules with desired activities. By predicting properties such as solubility, lipophilicity, and potential biological targets, computational models can help to prioritize the synthesis of the most promising candidates.
The integration of computational modeling with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. An algorithm can propose a set of novel derivatives with predicted desirable properties, an automated synthesis platform can then synthesize these compounds, and high-throughput screening can validate the predictions. This iterative cycle of design, synthesis, and testing can rapidly lead to the identification of new and valuable molecules based on the this compound scaffold.
| Computational Method | Application in this compound Research | Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for nitro group reduction. | Understanding of catalyst-substrate interactions and rational catalyst design. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of this compound derivatives in biological systems. | Prediction of binding affinities to target proteins and potential pharmacological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives based on their chemical structure. | Prioritization of synthetic targets for drug discovery programs. |
| Machine Learning Algorithms | Optimization of reaction conditions in automated synthesis platforms. | Accelerated discovery of optimal synthetic routes and novel compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
